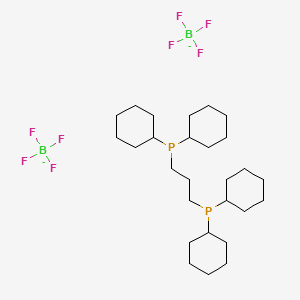

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is a chemical compound with the molecular formula C₂₇H₅₂B₂F₈P₂. It is a phosphonium salt that is widely used in organic synthesis and catalysis due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with propane-1,3-diol and dicyclohexylphosphine.

Reaction Steps: The dicyclohexylphosphine is first converted to its corresponding phosphonium salt by reacting with an alkyl halide, such as bromoethane, to form dicyclohexylphosphonium bromide.

Formation of Tetrafluoroborate Salt: The dicyclohexylphosphonium bromide is then treated with tetrafluoroboric acid to produce this compound.

Industrial Production Methods:

Batch Production: The compound is often produced in batch processes in chemical manufacturing facilities. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity.

Purification: After synthesis, the product is purified through recrystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

Reduction: It can also be used in reduction reactions, such as the reduction of nitro compounds to amines.

Substitution: The compound is involved in nucleophilic substitution reactions, where it can help in the substitution of halides with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and the presence of a base.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are used, often under an inert atmosphere and at room temperature.

Substitution: Nucleophiles such as amines or thiols are used, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Amines and other reduced nitrogen compounds.

Substitution: Substituted halides and other functionalized organic compounds.

Aplicaciones Científicas De Investigación

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is extensively used in scientific research due to its versatility and efficiency as a catalyst. Its applications include:

Organic Synthesis: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.

Catalysis: The compound serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.

Mecanismo De Acción

The mechanism by which Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate exerts its effects involves its role as a ligand in transition metal complexes. The phosphonium group coordinates to the metal center, stabilizing the complex and facilitating various catalytic processes. The tetrafluoroborate anion helps in maintaining the charge balance and enhancing the solubility of the complex in organic solvents.

Comparación Con Compuestos Similares

Bis(diphenylphosphino)methane (dppm): Another phosphine ligand used in transition metal catalysis.

Triphenylphosphine (PPh₃): A widely used phosphine ligand in organic synthesis and catalysis.

Bis(triphenylphosphine)nickel chloride (NiCl₂(PPh₃)₂): A nickel complex used in cross-coupling reactions.

Uniqueness: Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is unique due to its structural features, which include the dicyclohexylphosphonium group and the tetrafluoroborate anion. These features contribute to its high stability, reactivity, and versatility in various chemical reactions.

Actividad Biológica

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate, commonly referred to as DCPP, is a phosphonium salt with notable applications in organic synthesis and catalysis. This article delves into its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and safety considerations.

Chemical Overview

- Molecular Formula : C27H52B2F8P2

- Molecular Weight : 612.3 g/mol

- CAS Number : 1002345-50-7

- Appearance : White to yellow powder

- Melting Point : 178-183 °C

The compound is synthesized from propane-1,3-diol and dicyclohexylphosphine through a sequence of reactions involving alkyl halides and tetrafluoroboric acid. Its unique structure allows it to function effectively as a ligand in various catalytic processes.

DCPP exhibits biological activity primarily through its ability to bind to biomolecules such as DNA. This interaction is facilitated by the phosphonium moiety, which can stabilize metal complexes that are crucial for catalysis in biological systems. The tetrafluoroborate anion enhances solubility in organic solvents, making DCPP an effective participant in biochemical reactions.

1. DNA Binding and Antioxidant Properties

Research indicates that certain derivatives of DCPP can bind to calf thymus DNA, suggesting potential applications in gene delivery systems or as a therapeutic agent in cancer treatment. The binding affinity may be attributed to the electrostatic interactions between the positively charged phosphonium group and the negatively charged phosphate backbone of DNA.

2. Catalytic Activity in Organic Synthesis

DCPP is utilized as a catalyst in various organic reactions, including cross-coupling reactions that are essential for synthesizing pharmaceuticals. Its role as a ligand enhances the reactivity and selectivity of transition metal catalysts, which are pivotal in forming complex organic molecules .

Case Studies and Research Findings

Safety and Toxicology

DCPP has been classified with several hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319) . Proper handling procedures must be followed to mitigate exposure risks.

Propiedades

IUPAC Name |

dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1/p+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZAIJGNZUQTAM-UHFFFAOYSA-P |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52B2F8P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002345-50-7 |

Source

|

| Record name | 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.